N-Acetyl-L-Leucin

Übersicht

Beschreibung

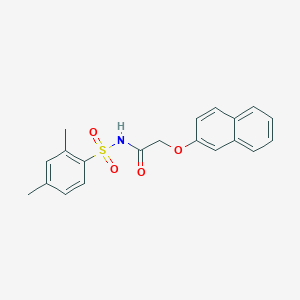

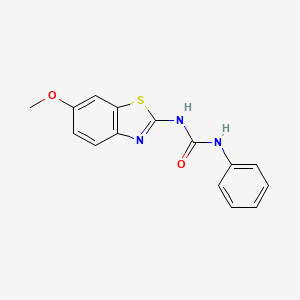

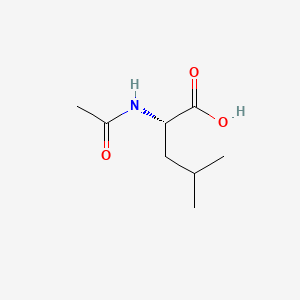

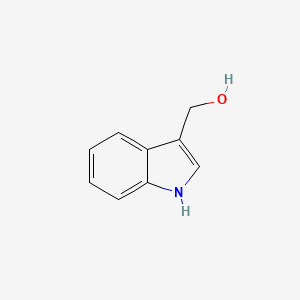

Es ist eine weiße kristalline Verbindung mit der Summenformel C8H15NO3 und einer molaren Masse von 173,212 g/mol . Acetylleucin wird hauptsächlich zur Behandlung von Schwindel und Kleinhirnataksie verwendet . Es wird auch als potenzielle Behandlung für verschiedene neurologische Erkrankungen entwickelt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Acetylleucin kann durch Acetylierung von Leucin synthetisiert werden. Der Prozess beinhaltet die Reaktion von Leucin mit Essigsäureanhydrid oder Acetylchlorid in Gegenwart einer Base wie Pyridin . Die Reaktion findet typischerweise unter milden Bedingungen statt, wobei die Temperatur bei etwa Raumtemperatur bis 50 °C gehalten wird .

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von Acetylleucin effizientere und skalierbarere Methoden umfassen. Eine solche Methode beinhaltet die Verwendung von Durchflussreaktoren, die eine bessere Kontrolle über die Reaktionsbedingungen und höhere Ausbeuten ermöglichen . Die Reinigung von Acetylleucin wird in der Regel durch Kristallisation oder Chromatographietechniken erreicht .

Chemische Reaktionsanalyse

Reaktionstypen

Acetylleucin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Acetylleucin kann zu entsprechenden Ketosäuren oxidiert werden.

Reduktion: Die Reduktion von Acetylleucin kann zu Aminoalkoholen führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nukleophile wie Ammoniak (NH3) und Amine werden häufig in Substitutionsreaktionen verwendet.

Wichtigste gebildete Produkte

Oxidation: Ketosäuren.

Reduktion: Aminoalkohole.

Substitution: Verschiedene substituierte Aminosäuren.

Wissenschaftliche Forschungsanwendungen

Acetylleucin hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine Rolle im Zellstoffwechsel und in der Proteinsynthese untersucht.

Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung neurologischer Erkrankungen wie Niemann-Pick-Krankheit Typ C, GM2-Gangliosidosen und Ataxie-Teleangiektasie untersucht

Industrie: Wird bei der Entwicklung von Arzneimitteln und als Stabilisator in verschiedenen Formulierungen eingesetzt.

Wirkmechanismus

Acetylleucin übt seine Wirkungen aus, indem es die Aktivität spezifischer Transporter und Enzyme moduliert. Es ist bekannt, dass es seine Aufnahme in Zellen vom L-Typ-Aminosäuretransporter (LAT1) auf organische Aniontransporter (OAT1 und OAT3) und den Monocarboxylattransporter Typ 1 (MCT1) umschaltet . Dieser Wechsel verbessert seine pharmakokinetischen Eigenschaften und ermöglicht eine bessere Verteilung im Körper . Die genauen molekularen Zielstrukturen und Pfade, die an seinem Wirkmechanismus beteiligt sind, werden noch untersucht .

Wissenschaftliche Forschungsanwendungen

Acetylleucine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in cellular metabolism and protein synthesis.

Medicine: Investigated for its therapeutic potential in treating neurological disorders such as Niemann-Pick disease type C, GM2 gangliosidoses, and ataxia-telangiectasia

Industry: Utilized in the development of pharmaceuticals and as a stabilizer in various formulations.

Wirkmechanismus

Target of Action

N-Acetyl-L-leucine primarily targets the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of the compound into cells . The ubiquitous tissue expression of MCT1 makes it well suited for the uptake and distribution of N-Acetyl-L-leucine .

Mode of Action

The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to the aforementioned organic anion transporters and MCT1 . This switch allows N-Acetyl-L-leucine to bypass LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

N-Acetyl-L-leucine enters metabolic pathways, and its effects are mediated via its metabolic products . The compound acts as a prodrug of leucine, bypassing LAT1 and influencing leucine-mediated signaling and metabolic processes inside cells .

Pharmacokinetics

The pharmacokinetics of N-Acetyl-L-leucine play a major role in its mechanism of action and efficacy as a drug . The compound is taken up by cells via MCT1, which has lower affinity compared to LAT1, allowing for more effective distribution . The enantiomers of N-Acetyl-L-leucine show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .

Result of Action

N-Acetyl-L-leucine has been associated with positive symptomatic and neuroprotective, disease-modifying effects in various studies . It has been shown to rapidly improve symptoms, functioning, and quality of life for pediatric and adult patients with certain neurodegenerative disorders .

Action Environment

The action of N-Acetyl-L-leucine is influenced by the physiological environment. At physiological pH, N-Acetyl-L-leucine is present mainly as an anion . This property allows it to be a substrate for the organic anion transporters . The compound’s efficacy can also be influenced by the presence of other compounds, as suggested by the differential pharmacokinetics observed with the enantiomers of N-Acetyl-L-leucine .

Biochemische Analyse

Biochemical Properties

N-Acetyl-L-leucine interacts with various enzymes, proteins, and other biomolecules. It has been found to improve central vestibular compensation in a rat model of unilateral labyrinthectomy

Cellular Effects

N-Acetyl-L-leucine influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. It has been associated with disease-modifying effects in Niemann-Pick disease type C (NPC), a neurodegenerative lysosomal disease .

Molecular Mechanism

At the molecular level, N-Acetyl-L-leucine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

N-Acetyl-L-leucine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

N-Acetyl-L-leucine is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetylleucine can be synthesized through the acetylation of leucine. The process involves the reaction of leucine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to 50°C .

Industrial Production Methods

In industrial settings, the production of acetylleucine may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields . The purification of acetylleucine is usually achieved through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Acetylleucine undergoes various chemical reactions, including:

Oxidation: Acetylleucine can be oxidized to form corresponding keto acids.

Reduction: Reduction of acetylleucine can yield amino alcohols.

Substitution: Acetylleucine can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Keto acids.

Reduction: Amino alcohols.

Substitution: Various substituted amino acids.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Leucin: Die Ausgangsaminoäure, von der Acetylleucin abgeleitet ist.

N-Acetyl-DL-Leucin: Ein racemisches Gemisch von Acetylleucin-Enantiomeren.

N-Acetyl-L-Leucin: Das L-Enantiomer von Acetylleucin.

Einzigartigkeit

Acetylleucin ist einzigartig in seiner Fähigkeit, bestimmte Transporter und Enzyme zu modulieren, was sein therapeutisches Potenzial erhöht. Im Gegensatz zu Leucin hat Acetylleucin durch seine Acetylierung verbesserte pharmakokinetische Eigenschaften, die eine bessere zelluläre Aufnahme und Verteilung ermöglichen . Darüber hinaus zeigen die Enantiomere von Acetylleucin unterschiedliche Pharmakokinetik, was seine Einzigartigkeit weiter unterstreicht .

Eigenschaften

IUPAC Name |

2-acetamido-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNXCEHXYPACJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859594 | |

| Record name | N-Acetylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-15-0, 1188-21-2 | |

| Record name | Acetyl-DL-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylleucine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-DL-leucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Leucine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-DL-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K76S41V71X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5S)-5-amino-5-carboxypentyl]-[(2R)-4-azaniumyl-2-hydroxybutyl]azanium;dichloride](/img/structure/B1674132.png)

![[2-(4-hydroxyphenyl)-1-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]propanoyl]amino]ethyl]phosphonic acid](/img/structure/B1674137.png)